molecular formula C19H14FN3O B2431539 4-fluoro-N-(4-phenyldiazenylphenyl)benzamide CAS No. 316142-89-9

4-fluoro-N-(4-phenyldiazenylphenyl)benzamide

Cat. No. B2431539
CAS RN: 316142-89-9
M. Wt: 319.339
InChI Key: CQPMCXOPRPHIJF-GHVJWSGMSA-N
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Description

“4-fluoro-N-(4-phenyldiazenylphenyl)benzamide” is a chemical compound with the molecular formula C19H14FN3O . It is also known by its CAS Number: 316142-89-9. The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of benzamides, which includes “4-fluoro-N-(4-phenyldiazenylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(4-phenyldiazenylphenyl)benzamide” can be represented by the SMILES notation: c1ccc(cc1)N=Nc2ccc(cc2)NC(=O)c3ccc(cc3)F .


Chemical Reactions Analysis

The chemical reactions involving benzamides, including “4-fluoro-N-(4-phenyldiazenylphenyl)benzamide”, are typically condensation reactions with carboxylic acids and amines . These reactions are facilitated by the use of a superior and recoverable catalyst, low reaction times, and ultrasonic irradiation .

Scientific Research Applications

Safety And Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

4-fluoro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c20-15-8-6-14(7-9-15)19(24)21-16-10-12-18(13-11-16)23-22-17-4-2-1-3-5-17/h1-13H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPMCXOPRPHIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601037947
Record name Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-phenyldiazenylphenyl)benzamide

CAS RN

316142-89-9
Record name Benzamide, 4-fluoro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601037947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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